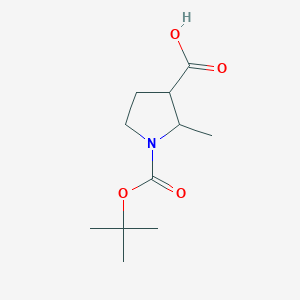
1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
The compound “1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid” is a type of organic compound. The tert-butyloxycarbonyl (Boc) group is used as a protecting group in peptide synthesis . It can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions commonly with trifluoroacetic acid . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .Wissenschaftliche Forschungsanwendungen
Synthesis from L-Aspartic Acid
The compound has been synthesized from L-aspartic acid on a large scale, highlighting its relevance in the field of chemical synthesis. The process involves methylation, reduction, protection, and mesylation steps, culminating in the formation of the target compound (Yoshida et al., 1996).
Mechanism and Application in tert-Butyloxycarbonyl Group Migration
Research by Xue and Silverman (2010) discusses a fast N→O tert-butyloxycarbonyl (Boc) migration mechanism in related compounds. This study is crucial in understanding the structural and reactive aspects of similar compounds in scientific research (Xue & Silverman, 2010).
Use as a tert-Butoxycarbonylation Reagent
The compound has been used as a tert-butoxycarbonylation reagent for various substrates, including phenols and aromatic acids. This indicates its utility in organic synthesis, especially in the modification of different organic molecules (Saito, Ouchi, & Takahata, 2006).
Role in Crystal Structure Studies
The crystal structure of related compounds has been studied to examine the role of N-methylation in peptide conformation, indicating its application in structural biology and crystallography (Jankowska et al., 2002).
Application in Antimicrobial Activity
Compounds related to 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antimicrobial activity. This highlights its potential role in the development of new antibacterial agents (Di Cesare et al., 1992).
Stereoselective and Scalable Synthesis
A stereoselective and scalable synthesis method has been developed for derivatives of this compound, demonstrating its significance in organic synthesis and the potential for large-scale production (Gan et al., 2013).
Synthesis and Properties of Polyacetylenes
The compound has been used in the synthesis of novel amino acid-derived acetylene monomers, indicating its application in polymer science and material engineering (Gao, Sanda, & Masuda, 2003).
Role in Stereoselective Carbon-Carbon Bond Formation
It has been used as a chiral auxiliary in stereoselective carbon−carbon bond formation, showcasing its application in advanced organic synthesis and the creation of chiral molecules (Kubo et al., 1997).
Wirkmechanismus
Target of Action
It’s worth noting that the tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for amines . This suggests that the compound might interact with amines or other nitrogen-containing functional groups in biological systems.
Mode of Action
The compound, being a Boc-protected amino acid derivative, primarily acts as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , making it a reliable protecting group in various chemical reactions.
Biochemical Pathways
The boc group plays a crucial role in peptide synthesis, where it protects the amino group from unwanted reactions . This allows for selective bond formation and minimizes competing reactions with reactive functional groups .
Result of Action
The primary result of the compound’s action is the protection of amines during organic synthesis, allowing for selective reactions and the synthesis of complex molecules . The Boc group can be selectively removed under acidic conditions, revealing the previously protected amine group .
Action Environment
The action of “1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid” can be influenced by various environmental factors. For instance, the addition of the Boc group to amines requires aqueous conditions and a base . Furthermore, the removal of the Boc group typically requires acidic conditions . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH and solvent conditions of the environment.
Eigenschaften
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYRSTZRPZXWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid | |
CAS RN |
1507389-76-5 | |
| Record name | 1-[(tert-butoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



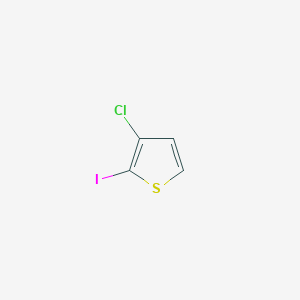
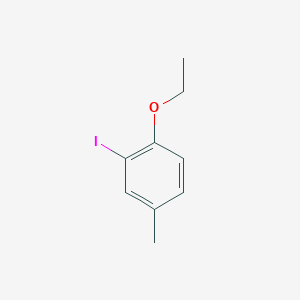

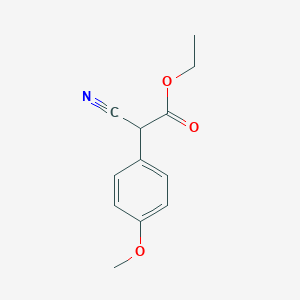
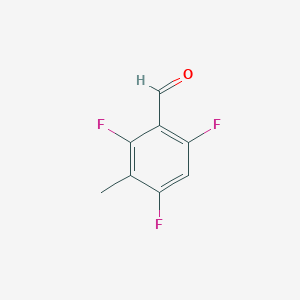
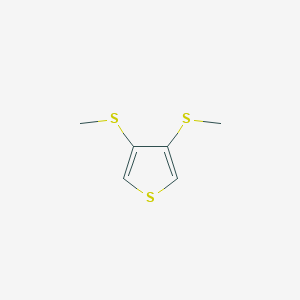
![2-[(3-Chlorophenyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3104893.png)
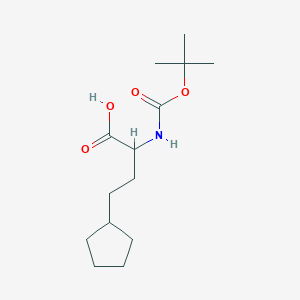
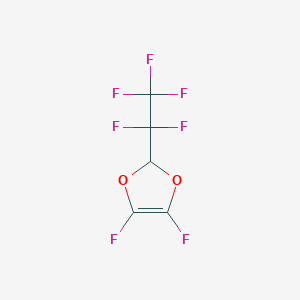
![1-Propanol, 3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B3104911.png)


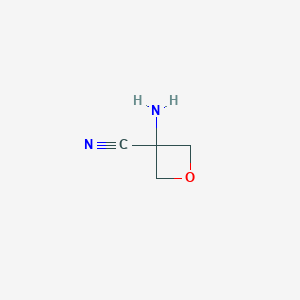
![tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B3104943.png)